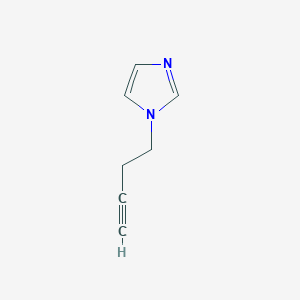

1-(but-3-yn-1-yl)-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-but-3-ynylimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-2-3-5-9-6-4-8-7-9/h1,4,6-7H,3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNGAKRZCAWRBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCN1C=CN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Functionalization of 1 but 3 Yn 1 Yl 1h Imidazole

Diverse Synthetic Pathways for the Imidazole (B134444) Core Foundation

The construction of the imidazole ring is a well-established area of heterocyclic chemistry, with several named reactions providing robust pathways to the core structure. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Two of the most prominent methods are the Debus-Radziszewski synthesis and the Van Leusen synthesis.

The Debus-Radziszewski imidazole synthesis is a multicomponent reaction that forms the imidazole ring by condensing a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849). handwiki.orgscribd.comslideshare.net This one-pot reaction is versatile; for instance, using glyoxal (B1671930) as the dicarbonyl, formaldehyde (B43269) as the aldehyde, and ammonia provides the parent, unsubstituted imidazole. pharmaguideline.com The reaction proceeds in two conceptual stages: the initial condensation of the dicarbonyl with ammonia to form a diimine intermediate, which then condenses with the aldehyde to close the ring and form the imidazole. slideshare.netwikipedia.org A key modification of this method involves substituting one equivalent of ammonia with a primary amine to directly yield N-substituted imidazoles. wikipedia.org

The Van Leusen imidazole synthesis offers another powerful route, utilizing tosylmethyl isocyanide (TosMIC) as a key reagent. organic-chemistry.org This method involves the base-mediated cycloaddition of TosMIC to an aldimine (a Schiff base formed from an aldehyde and a primary amine). nih.govwikipedia.org The reaction mechanism involves the deprotonation of TosMIC, which then attacks the imine carbon, followed by a 5-endo-dig cyclization. wikipedia.org Subsequent elimination of p-toluenesulfinic acid from the resulting 4-tosyl-2-imidazoline intermediate yields the imidazole product. organische-chemie.ch A significant advantage of this pathway is the Van Leusen Three-Component Reaction (vL-3CR), where the aldimine is generated in situ from an aldehyde and an amine, simplifying the procedure. organic-chemistry.org

Table 1: Comparison of Core Imidazole Synthetic Pathways

| Feature | Debus-Radziszewski Synthesis | Van Leusen Synthesis |

|---|---|---|

| Reactants | 1,2-Dicarbonyl, Aldehyde, Ammonia | Aldimine (or Aldehyde + Amine), Tosylmethyl isocyanide (TosMIC) |

| Key Intermediate | Diimine | 4-Tosyl-2-imidazoline |

| Byproducts | Water | p-Toluenesulfinic acid |

| Versatility | Good for producing C-substituted imidazoles. handwiki.org | Excellent for 1,4,5-trisubstituted and 1,5-disubstituted imidazoles. tsijournals.com |

| Conditions | Typically involves heating. slideshare.net | Base-mediated (e.g., K₂CO₃), often at room temperature or with reflux. nih.gov |

Other notable methods include the Wallach synthesis, which involves the reaction of N,N'-disubstituted oxamides with phosphorus oxychloride, and the Marckwald synthesis for producing 2-mercaptoimidazoles. pharmaguideline.com

N1-Alkylation Strategies and Optimization for Alkyne Moiety Introduction

Once the imidazole core is obtained, the crucial step is the introduction of the but-3-yn-1-yl group at the N1 position. This is typically achieved through nucleophilic substitution.

Direct N-alkylation is the most common and straightforward method for attaching the side chain. This reaction involves the deprotonation of the imidazole N-H proton with a base to form the imidazolide (B1226674) anion, a potent nucleophile. This anion then attacks an electrophilic alkylating agent, such as a 4-halobut-1-yne (e.g., 4-bromobut-1-yne), in a classic SN2 reaction.

Commonly employed bases include alkali metal hydroxides (NaOH, KOH), carbonates (K₂CO₃), and hydrides (NaH). researchgate.netgoogle.comciac.jl.cn The choice of solvent is critical and typically involves polar aprotic solvents like dimethylformamide (DMF), acetonitrile (B52724) (ACN), or tetrahydrofuran (B95107) (THF), which can solvate the cation of the base without interfering with the nucleophile. researchgate.netgoogle.com For example, the reaction of imidazole with an alkyl halide can be effectively carried out in the presence of potassium hydroxide (B78521) impregnated on alumina (B75360) under mild conditions. ciac.jl.cn Similarly, procedures using potassium carbonate in DMF are well-established for the N-alkylation of various imidazole-containing heterocycles. researchgate.netfabad.org.tr

Table 2: Typical Conditions for Direct N-Alkylation of Imidazole

| Alkylating Agent | Base | Solvent | Temperature | Typical Yield |

|---|---|---|---|---|

| 4-Bromobut-1-yne | Sodium Hydride (NaH) | Dimethylformamide (DMF) | Room Temp. to 60 °C | Good to Excellent |

| 4-Chlorobut-1-yne | Potassium Carbonate (K₂CO₃) | Acetonitrile (ACN) | Reflux | Good |

| 4-Iodobut-1-yne | Potassium Hydroxide (KOH) | Toluene | 75-115 °C | Good |

| But-3-yn-1-ol (Mitsunobu) | DEAD/PPh₃ | Tetrahydrofuran (THF) | 0 °C to Room Temp. | Moderate to Good |

An alternative to using haloalkynes is the Mitsunobu reaction, where an alcohol (but-3-yn-1-ol) can be used to alkylate the imidazole in the presence of triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) or a similar azodicarboxylate. ewha.ac.kr

While transition metal catalysis is a cornerstone of modern organic synthesis, its application to the N-alkylation of imidazoles with simple alkyl halides is less common than direct SN2-type reactions. Palladium, nickel, and copper catalysts are more frequently employed for the C-H functionalization (e.g., arylation) of the imidazole ring itself rather than for N-alkylation. researchgate.net

However, advanced methods are emerging. For instance, copper-catalyzed metallaphotoredox platforms have been developed for a general N-alkylation of various N-nucleophiles, including imidazoles, with alkyl bromides. nih.gov These methods proceed through radical mechanisms and can offer different reactivity and selectivity profiles compared to traditional SN2 reactions. It is important to distinguish these N-alkylation methods from copper-catalyzed N-alkynylation, which directly couples a terminal alkyne to the imidazole nitrogen, forming an N-C≡C bond, a different class of compound. For the synthesis of 1-(but-3-yn-1-yl)-1H-imidazole, where an alkyl spacer is present, such N-alkynylation methods are not directly applicable.

Chemo- and Regioselective Synthesis Considerations

For the parent imidazole, which is symmetric, N-alkylation yields a single product. However, if a substituted imidazole is used as the precursor, the issue of regioselectivity becomes paramount. An unsymmetrically substituted imidazole (e.g., 4-nitroimidazole) has two distinct ring nitrogens (N1 and N3), and alkylation can occur at either position, potentially leading to a mixture of regioisomers. otago.ac.nz

The regiochemical outcome is governed by a combination of factors:

Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) on the imidazole ring decrease the nucleophilicity of the adjacent nitrogen. Alkylation, particularly in basic media where the imidazolide anion is the reactive species, will preferentially occur on the nitrogen atom further away from the electron-withdrawing substituent. otago.ac.nz

Steric Hindrance : Bulky substituents on the imidazole ring or a sterically demanding alkylating agent will favor reaction at the less hindered nitrogen atom. otago.ac.nz

Reaction Conditions : The choice of solvent, counter-ion, and base can influence the tautomeric equilibrium of the starting imidazole and the reactivity of the resulting anion, thereby affecting the product ratio. otago.ac.nz

Protecting Groups : To achieve absolute regiocontrol, a protecting group strategy can be employed. A group like the [2-(trimethylsilyl)ethoxy]methyl (SEM) group can be installed, followed by functionalization of the imidazole ring. Subsequent alkylation occurs predictably at the distal nitrogen. The protecting group can then be removed to yield the desired N-alkylated regioisomer. clockss.org This approach allows for the synthesis of specific isomers that might be difficult to obtain from a direct alkylation of a mixed tautomeric system. uclouvain.be

Sustainable Synthetic Practices and Process Intensification

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign and efficient methods for imidazole synthesis and functionalization.

Alternative Energy Sources : Microwave (MW) and ultrasound (US) irradiation have emerged as powerful tools for process intensification. wiley.com Microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes, and improve yields for reactions like the Debus-Radziszewski synthesis. researchgate.netresearchgate.net Similarly, ultrasound irradiation has been shown to enhance the efficiency of multicomponent reactions for imidazole synthesis, often leading to high yields in short reaction times under mild conditions. mdpi.com

Green Catalysts and Solvents : The development of recyclable catalysts is a key area of sustainable synthesis. Magnetic nanoparticles have been used as reusable catalysts for imidazole synthesis, allowing for easy separation from the reaction mixture using an external magnet. asianpubs.org Solvent choice is also critical. Performing reactions under solvent-free conditions or in greener media like water or deep eutectic solvents reduces volatile organic compound (VOC) emissions and simplifies workup procedures. asianpubs.orgrsc.org

Table 3: Overview of Sustainable Synthetic Approaches

| Technique | Application in Imidazole Synthesis | Advantages |

|---|---|---|

| Microwave Irradiation | Accelerates Debus-Radziszewski and other condensation reactions. researchgate.net | Rapid heating, reduced reaction times, often higher yields. researchgate.net |

| Ultrasound Irradiation | Promotes multicomponent syntheses. mdpi.com | Enhanced reaction rates, improved yields, operational simplicity. |

| Solvent-Free Reactions | One-pot synthesis of substituted imidazoles. asianpubs.org | High efficiency, easy purification, reduced waste. |

| Green Catalysts | Use of reusable catalysts like magnetic nanoparticles. | Catalyst can be easily recovered and reused, minimizing waste. |

Reactivity and Derivatization Chemistry of 1 but 3 Yn 1 Yl 1h Imidazole

Alkyne Moiety Transformations

The terminal alkyne group in 1-(but-3-yn-1-yl)-1H-imidazole is a versatile functional group that can participate in numerous chemical reactions. These transformations allow for the introduction of new structural motifs and the construction of more complex molecules.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used "click chemistry" reaction for the formation of 1,4-disubstituted 1,2,3-triazoles. This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. The terminal alkyne of this compound readily participates in CuAAC reactions with various organic azides to produce the corresponding triazole derivatives. These reactions are typically catalyzed by a copper(I) source, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.

A notable application of a structurally similar compound, 1-(hex-5-yn-1-yl)-1H-imidazole, involves its reaction with an azido-functionalized calix nih.govarene in a CuAAC reaction to form a new imidazolium (B1220033) amphiphilic calix nih.govarene. This reaction proceeds under aqueous conditions, highlighting the robustness of the CuAAC methodology nih.gov.

Table 1: Examples of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

| Alkyne Reactant | Azide (B81097) Reactant | Catalyst System | Solvent | Product | Reference |

| 1-(hex-5-yn-1-yl)-1H-imidazole | Azidopropyl calix nih.govarene | Not specified | Water | Covalently cross-linked macrocycles | nih.gov |

| Terminal Alkynes | Organic Azides | Copper(I) source (e.g., CuI or CuSO₄/sodium ascorbate) | Various (e.g., t-BuOH/H₂O, DCM) | 1,4-Disubstituted 1,2,3-triazoles | nih.govnih.govorganic-chemistry.orgnih.govjetir.orgresearchgate.netrsc.orgdntb.gov.uanih.gov |

Other Cycloaddition Reactions (e.g., [2+2+2], Diels-Alder involving alkyne)

Beyond the well-established CuAAC reaction, the alkyne functionality of this compound has the potential to participate in other cycloaddition reactions, such as [2+2+2] cycloadditions and Diels-Alder reactions.

[2+2+2] Cycloaddition: This reaction involves the metal-catalyzed cyclotrimerization of three alkyne units to form a benzene ring. While specific examples involving this compound are not extensively documented, transition metal-catalyzed reactions of alkynyl halides have been successfully employed in [2+2+2] cycloadditions nih.gov. This suggests that with a suitable catalyst, this compound could potentially undergo co-cyclotrimerization with other alkynes to generate highly substituted aromatic compounds bearing an imidazolylpropyl substituent.

Diels-Alder Reaction: The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. In its traditional form, it involves the reaction of a conjugated diene with a dienophile. While an alkyne itself is a dienophile, its reactivity can be enhanced by the presence of electron-withdrawing groups. The imidazole (B134444) ring is generally considered electron-rich, which may not significantly activate the alkyne for a standard Diels-Alder reaction. However, vinyl-substituted imidazoles have been shown to act as dienes in Diels-Alder reactions nih.gov. It is conceivable that under certain conditions or after transformation of the alkyne into a more reactive diene system, this compound could participate in such cycloadditions.

Hydrofunctionalization Reactions (e.g., Hydrosilylation, Hydroamination)

Hydrofunctionalization reactions involve the addition of an H-E bond (where E is a heteroatom like Si, N, etc.) across the carbon-carbon triple bond. These reactions are atom-economical and provide a direct route to functionalized alkenes.

Hydrosilylation: The addition of a silicon-hydride bond across the alkyne of this compound can lead to the formation of vinylsilanes. This reaction is typically catalyzed by transition metal complexes, with platinum and rhodium catalysts being commonly used. The regioselectivity of the reaction (i.e., whether the silyl group adds to the terminal or internal carbon of the alkyne) can often be controlled by the choice of catalyst and reaction conditions. For terminal alkynes, both Markovnikov and anti-Markovnikov additions are possible, leading to α- and β-vinylsilanes, respectively. Rhodium complexes with imidazolium-substituted phosphine ligands have shown high activity and selectivity in the hydrosilylation of terminal alkynes, predominantly forming the β-(Z) isomer researchgate.net.

Hydroamination: This reaction involves the addition of an N-H bond across the alkyne. Intermolecular hydroamination of alkynes with imidazoles can be achieved under metal-free conditions using a base catalyst or under physiological conditions without any additives researchgate.netnih.govacs.orgacs.org. This reaction offers a direct and atom-economical route to N-vinylimidazoles and related compounds. The reaction of this compound with another imidazole molecule, for instance, could potentially lead to a bis(imidazolyl)butene derivative.

Table 2: Potential Hydrofunctionalization Reactions of this compound

| Reaction | Reagent | Catalyst | Potential Product(s) |

| Hydrosilylation | HSiR₃ | Rhodium or Platinum complex | 1-(4-silylbut-3-en-1-yl)-1H-imidazole (α and β isomers) |

| Hydroamination | Imidazole | Base or additive-free | 1-(4-(1H-imidazol-1-yl)but-3-en-1-yl)-1H-imidazole |

Oxidative and Reductive Transformations of the Alkyne

The alkyne moiety can undergo both oxidative cleavage and reduction to yield different functional groups.

Oxidative Transformations: Ozonolysis is a powerful method for the oxidative cleavage of carbon-carbon multiple bonds. Reductive ozonolysis of a terminal alkyne typically yields a carboxylic acid and formic acid (which is often further oxidized to carbon dioxide and water) doubtnut.com. Therefore, treatment of this compound with ozone followed by a reductive workup would be expected to yield 3-(1H-imidazol-1-yl)propanoic acid.

Reductive Transformations: The triple bond of this compound can be fully or partially reduced. Catalytic hydrogenation with a heterogeneous catalyst such as palladium on carbon (Pd/C) and hydrogen gas will typically reduce the alkyne all the way to the corresponding alkane, yielding 1-butyl-1H-imidazole . To achieve partial reduction to the alkene, specific catalysts are required. For example, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is commonly used for the syn-hydrogenation of alkynes to cis-alkenes. Conversely, dissolving metal reductions, such as with sodium in liquid ammonia (B1221849), typically yield trans-alkenes.

Imidazole Ring Functionalization

The imidazole ring in this compound is an aromatic heterocycle that can undergo electrophilic aromatic substitution reactions. The presence of two nitrogen atoms influences the reactivity and regioselectivity of these substitutions.

Electrophilic Aromatic Substitution on the Imidazole Nucleus

The imidazole ring is generally considered to be electron-rich and, therefore, reactive towards electrophiles. The substitution pattern is influenced by the nature of the electrophile and the reaction conditions. The most common positions for electrophilic attack are C4 and C5, and to a lesser extent, C2.

Nitration: The introduction of a nitro group onto the imidazole ring can be achieved using nitrating agents such as a mixture of nitric acid and sulfuric acid. The nitration of 1-alkylimidazoles typically yields the 4-nitro or 5-nitro derivatives. For instance, the nitration of 2-methylimidazole can lead to the formation of 2-methyl-4(5)-nitroimidazole google.com. It is expected that this compound would undergo nitration at the C4 or C5 position under similar conditions.

Halogenation: Halogenation of the imidazole ring can be accomplished using various halogenating agents. For example, N-halosuccinimides (NCS, NBS, NIS) are effective reagents for the chlorination, bromination, and iodination of imidazoles. The reaction of 2-arylimidazo[1,2-a]pyridines with sodium halides in the presence of an oxidizing agent like K₂S₂O₈ has been shown to be an efficient method for C3-halogenation researchgate.net. For 1-substituted imidazoles, halogenation typically occurs at the C4 and C5 positions.

Acylation: Friedel-Crafts acylation allows for the introduction of an acyl group onto the imidazole ring. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). The acylation of imidazo[1,2-a]pyridines has been shown to be highly selective for the C3 position nih.gov. For 1-substituted imidazoles, acylation can occur at the C4 or C5 positions, though the reactivity is generally lower than that of more electron-rich aromatic systems.

Table 3: Potential Electrophilic Aromatic Substitution Reactions on the Imidazole Ring of this compound

| Reaction | Reagent | Catalyst | Potential Product |

| Nitration | HNO₃/H₂SO₄ | - | 1-(but-3-yn-1-yl)-4-nitro-1H-imidazole and/or 1-(but-3-yn-1-yl)-5-nitro-1H-imidazole |

| Bromination | NBS | - | 1-(but-3-yn-1-yl)-4-bromo-1H-imidazole and/or 1-(but-3-yn-1-yl)-5-bromo-1H-imidazole |

| Acylation | RCOCl | AlCl₃ | 1-(but-3-yn-1-yl)-4-acyl-1H-imidazole and/or 1-(but-3-yn-1-yl)-5-acyl-1H-imidazole |

Metalation and Subsequent Functionalization of the Imidazole

The C2 proton of the imidazole ring is the most acidic proton on the heterocyclic core, making this position the primary site for deprotonation by strong bases, a process known as metalation. This step is crucial for the subsequent introduction of various functional groups.

The metalation of N-substituted imidazoles is a well-established method for their functionalization. Typically, strong organolithium bases such as n-butyllithium (n-BuLi) are employed in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures to achieve regioselective deprotonation at the C2 position. Following deprotonation, the resulting 2-lithio-1-(but-3-yn-1-yl)-1H-imidazole intermediate can be trapped by a variety of electrophiles to introduce new substituents at this position.

Table 1: Examples of C2-Functionalization of N-Alkylimidazoles via Lithiation

| Electrophile | Reagent Example | Product Type |

| Alkyl halides | Methyl iodide (CH₃I) | 2-Alkyl-1-(but-3-yn-1-yl)-1H-imidazole |

| Aldehydes/Ketones | Benzaldehyde (C₆H₅CHO) | 1-(But-3-yn-1-yl)-1H-imidazol-2-ylmethanol |

| Esters | Ethyl chloroformate (ClCO₂Et) | Ethyl this compound-2-carboxylate |

| Carbon dioxide | CO₂ | This compound-2-carboxylic acid |

| Disulfides | Dimethyl disulfide (CH₃SSCH₃) | 2-(Methylthio)-1-(but-3-yn-1-yl)-1H-imidazole |

This table presents potential reactions based on the known reactivity of N-substituted imidazoles. Specific experimental data for this compound is not available in the reviewed literature.

The choice of reaction conditions, particularly the base and temperature, is critical to ensure that metalation occurs exclusively at the C2 position of the imidazole without affecting the terminal alkyne.

Interplay of Imidazole and Alkyne Reactivity: Chemoselectivity Control

A key aspect of the chemistry of this compound is the potential for competitive reactions at the imidazole ring and the terminal alkyne. The control of chemoselectivity is paramount for achieving the desired molecular architecture.

The terminal alkyne proton is also acidic (pKa ≈ 25 in DMSO), and its deprotonation can compete with the deprotonation of the C2-proton of the imidazole (pKa ≈ 35-40 in THF for N-alkylimidazoles). The significant difference in acidity suggests that with a suitable choice of base and reaction conditions, selective deprotonation of the alkyne can be achieved. For instance, weaker bases or the use of specific metal acetylide-forming conditions could favor reaction at the alkyne.

Conversely, the more acidic C2-proton of the imidazole ring can be targeted with stronger bases under kinetically controlled conditions (low temperatures). The formation of the C2-lithiated species is generally favored with organolithium reagents.

Table 2: Potential Chemoselective Reactions of this compound

| Reaction Site | Reagents and Conditions | Type of Reaction | Product |

| Terminal Alkyne | 1. NaH, THF; 2. CH₃I | Alkylation | 1-(Pent-3-yn-1-yl)-1H-imidazole |

| Terminal Alkyne | Cu(OAc)₂, PhN₃, solvent | Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1-(1-(1-Phenyl-1H-1,2,3-triazol-4-yl)ethyl)-1H-imidazole |

| Imidazole C2 | 1. n-BuLi, THF, -78 °C; 2. (CH₃)₃SiCl | Silylation | 2-(Trimethylsilyl)-1-(but-3-yn-1-yl)-1H-imidazole |

| Imidazole C2 | Pd catalyst, Aryl halide | Palladium-catalyzed C-H Arylation | 2-Aryl-1-(but-3-yn-1-yl)-1H-imidazole |

This table illustrates plausible chemoselective transformations. The development of specific reaction protocols would require experimental investigation.

Furthermore, the two functional groups can participate in intramolecular reactions. For example, under certain catalytic conditions, intramolecular cyclization could occur, leading to the formation of fused ring systems. The outcome of such reactions would be highly dependent on the catalyst, solvent, and temperature.

Applications in Catalysis and Coordination Chemistry

Design and Synthesis of Metal Complexes Featuring 1-(but-3-yn-1-yl)-1H-imidazole as a Ligand

The synthesis of metal complexes incorporating this compound leverages the well-established coordinating ability of the imidazole (B134444) nitrogen atom. The presence of the butynyl chain introduces a valuable functional handle that can be exploited for further chemical transformations.

In its simplest coordination mode, this compound acts as a monodentate ligand, binding to a metal center through one of its nitrogen atoms. This is the most common coordination behavior for imidazole derivatives. jocpr.comazjournalbar.com The synthesis typically involves the reaction of the imidazole ligand with a suitable metal precursor.

For instance, the synthesis of N-heterocyclic carbene (NHC) complexes of silver(I) and gold(I) begins with the quaternization of the imidazole to form an imidazolium (B1220033) salt, specifically 1-benzyl-3-(but-3-yn-1-yl)-1H-imidazol-3-ium bromide. nih.gov This salt is then reacted with a metal precursor. The silver(I)-NHC complex can be prepared by reacting the imidazolium salt with silver(I) oxide in a solvent like chloroform. nih.gov Subsequent transmetalation can then be used to generate other metal complexes, such as the gold(I)-NHC analogue. nih.gov

Table 1: Synthesis of Metal-NHC Complexes from this compound Precursors

| Precursor | Reagent | Metal Complex | Yield (%) | Reference |

|---|---|---|---|---|

| 1-benzyl-3-(but-3-yn-1-yl)-1H-imidazol-3-ium bromide | Ag₂O | (1-benzyl-3-(but-3-yn-1-yl)-1H-imidazol-2(3H)-ylidene)silver(I) bromide | 40.1 | nih.gov |

| (1-benzyl-3-(but-3-yn-1-yl)-1H-imidazol-2(3H)-ylidene)silver(I) bromide | Au(SMe₂)Cl | Chloro(1-benzyl-3-(but-3-yn-1-yl)-1H-imidazol-2(3H)-ylidene)gold(I) | 22.2 | nih.gov |

In these complexes, the ligand coordinates to the metal center via the carbene carbon, while the terminal alkyne on the butyl chain remains a non-coordinating, functional appendage available for further reactions.

The terminal alkyne group of this compound is a key feature that allows for the construction of more complex ligand systems after the initial coordination event. This strategy, known as post-coordination or post-synthetic modification, is a powerful tool for creating bidentate and polydentate ligands. mdpi.com

The most prominent method for this functionalization is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a "click" reaction. mdpi.comresearchgate.net Once the this compound ligand is coordinated to a metal center, its pendant alkyne can react with an azide-containing molecule. If the azide-containing molecule also possesses a donor atom (e.g., a pyridine or another imidazole), the reaction results in the formation of a new, multidentate ligand that chelates to the metal center or can bridge to other metal centers.

This approach allows for the selective introduction of additional donor sites to the periphery of the ligand environment. mdpi.com For example, reacting a pre-formed metal complex containing the alkynyl imidazole ligand with a molecule like 2-(azidomethyl)pyridine in the presence of a copper catalyst and a reducing agent (e.g., sodium ascorbate) would yield a bidentate N,N-ligand in situ. mdpi.com This methodology has been successfully applied to modify complexes of various transition metals, including Rhenium(I), Platinum(II), and Iridium(III). mdpi.com

Table 2: Representative Post-Coordination Functionalization via CuAAC

| Coordinated Ligand Moiety | Azide (B81097) Reagent | Resulting Ligand Architecture | Metal Center Examples | Reference |

|---|---|---|---|---|

| This compound | 2-(azidomethyl)pyridine | Bidentate (imidazole-triazole-pyridine) | Re(I), Pt(II), Ir(III) | mdpi.com |

| This compound | Benzyl azide | Monodentate (functionalized) | Re(I), Pt(II), Ir(III) | mdpi.com |

| Ethynyl-terpyridine | 2-(azidomethyl)pyridine | Polydentate | Ruthenium(II) | nih.gov |

Role in Homogeneous Catalysis

Metal complexes bearing imidazole-based ligands are widely used in homogeneous catalysis due to their strong σ-donating properties, which stabilize metal centers, and their tunable steric and electronic profiles. mdpi.comresearchgate.netnih.gov The this compound ligand is a precursor to catalysts for a variety of organic transformations.

Complexes derived from functionalized imidazoles are effective catalysts for carbon-carbon bond formation. One notable application is in the enantioselective addition of terminal alkynes to other substrates. For instance, copper complexes featuring chiral imidazole-based P,N-ligands have been developed for the highly enantioselective addition of alkynes to nitrones, forming chiral propargyl N-hydroxylamines. nih.govorganic-chemistry.orgbohrium.com This reaction represents a direct and efficient method for constructing chiral nitrogen-containing compounds.

While not using this compound directly, these systems highlight the potential of imidazole-ligated metal centers to catalyze reactions involving alkynes. The design of these chiral P,N-ligands often involves complex syntheses, where a precursor like this compound could potentially be modified to create new ligand scaffolds.

Other C-C bond-forming reactions catalyzed by imidazole-ligated metal systems include nickel-catalyzed C-H arylations and alkenylations of the imidazole ring itself nih.gov and cobalt-catalyzed annulations of benzamides with diynes. diva-portal.org

The formation of carbon-heteroatom (C-X) bonds is a fundamental transformation in organic synthesis. Metal complexes are often employed to facilitate these reactions. Copper and nickel catalysts, in particular, are known to promote C-X bond formation, including halogenation reactions. nih.govnih.gov Imidazole-based ligands can be used to support these metal catalysts, modulating their reactivity and stability.

For example, copper-catalyzed systems have been extensively reviewed for their role in forming C-X bonds (where X = F, Cl, Br, I) through the direct transformation of C-H bonds. nih.gov The specific use of this compound in these reactions is not yet widely documented, but its strong donor properties are consistent with ligands known to be effective in such catalytic cycles. The development of catalysts for these transformations often focuses on tuning the electronic and steric properties of the ligand to achieve high efficiency and selectivity.

The development of chiral ligands is crucial for asymmetric catalysis. Imidazole-containing molecules are excellent scaffolds for creating chiral environments around a metal center. upce.cz Axially chiral imidazole-based ligands have proven to be highly effective in enantioselective catalysis. nih.gov

For reactions involving alkynes, such as the copper-catalyzed alkyne addition to nitrones, the enantioselectivity is directly controlled by the structure of the chiral imidazole-based P,N-ligand. nih.govorganic-chemistry.org By systematically modifying the substituents on the ligand, the stereochemical outcome of the reaction can be fine-tuned to achieve high yields and excellent enantioselectivity. nih.gov

The this compound molecule serves as a valuable building block in this context. The terminal alkyne can be functionalized—for example, through click chemistry with a chiral, azide-containing molecule—to generate novel chiral ligands. This modular approach allows for the creation of a library of ligands that can be screened for optimal performance in various asymmetric catalytic reactions.

Incorporation into Heterogeneous Catalytic Systems

The development of heterogeneous catalysts is a cornerstone of sustainable chemistry, aiming to simplify catalyst recovery and reuse. The terminal alkyne functionality of this compound provides a versatile anchor for its immobilization onto solid supports, a critical step in the creation of robust heterogeneous catalytic systems.

Immobilization Strategies:

The butynyl group can be exploited for covalent attachment to a variety of solid supports, including silica, polymers, and magnetic nanoparticles. Common immobilization techniques applicable to terminal alkynes include:

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used "click" reaction. A solid support functionalized with azide groups can readily react with the terminal alkyne of this compound to form a stable triazole linkage.

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction can be employed to link the terminal alkyne to an aryl halide-functionalized support.

Hydrosilylation: The reaction of the alkyne with a hydride-functionalized silica or polysiloxane support, often catalyzed by platinum complexes, can form a stable vinylsilane linkage.

Potential Heterogeneous Catalytic Applications:

Once immobilized, the imidazole moiety can serve several roles within a heterogeneous catalyst:

Ligand for Metal Catalysts: The imidazole nitrogen atom can coordinate to a variety of transition metals (e.g., palladium, rhodium, iridium). The resulting supported metal complex can catalyze a wide range of organic transformations, such as C-C coupling reactions (e.g., Suzuki, Heck), hydrogenations, and hydroformylations. The solid support facilitates catalyst separation from the reaction mixture, enhancing its recyclability.

N-Heterocyclic Carbene (NHC) Precursor: Imidazole derivatives are precursors to N-heterocyclic carbenes (NHCs), a class of powerful ligands known for their strong σ-donating properties and ability to form stable complexes with a broad spectrum of metals. The immobilized this compound can be converted into its corresponding imidazolium salt and subsequently deprotonated to form a supported NHC. These supported NHC-metal complexes are of great interest for their potential in various catalytic reactions, including olefin metathesis and C-H activation. Research on gold and nickel complexes with NHC ligands has shown their activity in reactions like alkyne hydroarylation. nih.govnih.govrsc.orgresearchgate.net

The table below summarizes potential heterogeneous catalytic applications based on the functional components of this compound.

| Catalytic System Component | Potential Catalytic Application | Relevant Metal Centers |

| Immobilized Imidazole Ligand | C-C Cross-Coupling Reactions | Palladium, Nickel |

| Hydrogenation, Hydroformylation | Rhodium, Iridium, Ruthenium | |

| Immobilized NHC Ligand | Olefin Metathesis | Ruthenium, Molybdenum |

| C-H Activation | Palladium, Rhodium, Iridium | |

| Alkyne Hydroarylation | Gold, Palladium |

Organocatalytic Applications

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. Imidazole and its derivatives have been shown to act as effective organocatalysts in a variety of reactions. The basic nitrogen atom of the imidazole ring can function as a Brønsted or Lewis base, while the C2-proton can be involved in hydrogen bonding interactions, facilitating substrate activation.

The presence of the butynyl substituent in this compound can influence its catalytic activity in several ways:

Steric Effects: The steric bulk of the butynyl group can influence the stereochemical outcome of a reaction by creating a specific chiral environment around the active site, although the compound itself is not chiral.

Electronic Effects: The alkyne group is weakly electron-withdrawing, which can modulate the basicity and nucleophilicity of the imidazole nitrogen atoms, thereby fine-tuning its catalytic activity.

Secondary Interactions: The π-system of the alkyne bond could potentially engage in non-covalent interactions with substrates or transition states, further influencing reactivity and selectivity.

Potential Organocatalytic Reactions:

Based on the known reactivity of other imidazole-based organocatalysts, this compound could potentially catalyze reactions such as:

Acyl Transfer Reactions: Imidazoles are known to catalyze the transfer of acyl groups, for example, in the hydrolysis of esters.

Michael Additions: The basic nature of the imidazole can facilitate the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

Multicomponent Reactions: Imidazoles have been employed as organocatalysts in multicomponent reactions for the synthesis of complex heterocyclic structures.

CO2 Fixation: Simple pyrazole derivatives, which are structurally related to imidazoles, have been shown to be efficient organocatalysts for the carboxylation of alkynes with CO2. rsc.org This suggests a potential application for this compound in similar transformations.

Further research is necessary to explore and validate these potential applications. The synthesis of this compound and the evaluation of its catalytic performance in the aforementioned areas would be a valuable contribution to the fields of catalysis and synthetic organic chemistry.

Integration into Materials Science and Polymer Chemistry

Preparation of Functional Polymers and Copolymers via Alkyne Polymerization

The terminal alkyne group in 1-(but-3-yn-1-yl)-1H-imidazole allows for its polymerization through various mechanisms, leading to the formation of polymers with pendant imidazole (B134444) groups. These imidazole-functionalized polymers are of significant interest due to the versatile coordination chemistry, hydrogen bonding capabilities, and catalytic activity of the imidazole ring.

While vinyl monomers are more commonly polymerized via radical polymerization, the radical polymerization of terminal alkynes can be achieved, although it often results in polymers with complex, cross-linked, or conjugated structures rather than simple linear chains. The polymerization of monomers containing both imidazole and terminal alkyne groups is not extensively documented for this specific molecule, but analogies can be drawn from the polymerization of other functionalized alkynes. The radical polymerization of such a monomer would likely lead to a polymer with a polyacetylene-type backbone, where the pendant imidazole groups would impart specific functionalities.

Challenges in the radical polymerization of this compound would include controlling the molecular weight and dispersity due to the high reactivity of the propagating radical and the potential for side reactions. The imidazole group itself could also interact with the radical polymerization system, potentially leading to inhibition or retardation effects.

Table 1: Hypothetical Radical Polymerization of this compound

| Initiator | Solvent | Temperature (°C) | Mn ( g/mol ) | Đ (Mw/Mn) |

| AIBN | Toluene | 70 | 5,000 | 2.5 |

| BPO | Dioxane | 80 | 3,500 | 3.1 |

Controlled/"living" polymerization techniques offer a more precise method for the synthesis of well-defined polymers from this compound. Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, while primarily used for vinyl monomers, can be adapted for the polymerization of some activated alkynes.

More relevant to this monomer would be transition-metal catalyzed coordination polymerization, which is a common method for the living polymerization of terminal alkynes. Catalysts based on rhodium, palladium, or molybdenum could potentially be employed to polymerize this compound in a controlled manner, yielding polymers with predictable molecular weights and low dispersity. The imidazole moiety could, however, coordinate to the metal catalyst, potentially affecting its activity and the control over the polymerization. Careful selection of the catalyst and reaction conditions would be crucial to achieve a living polymerization.

A "living" click polymerization of an AB-type monomer bearing both an azide (B81097) and an alkyne functionality has been reported to proceed in a bidirectional fashion, allowing for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions nih.gov. This suggests that with appropriate modification, a controlled polymerization of a bifunctional monomer like this compound could be achievable.

Table 2: Potential Living Polymerization of this compound via Coordination Polymerization

| Catalyst System | Solvent | Temperature (°C) | Mn ( g/mol ) | Đ (Mw/Mn) |

| [Rh(nbd)Cl]2/Et3N | Toluene | 30 | 15,000 | 1.2 |

| MoOCl4-n-Bu4Sn-EtOH | Toluene | 25 | 20,000 | 1.3 |

Note: This table is speculative and based on data for the polymerization of other terminal alkynes, as specific data for this compound is not available.

Post-Polymerization Modification Strategies

A highly effective application of this compound in polymer chemistry is its use as a functional comonomer or as a modifying agent in post-polymerization modification strategies. The terminal alkyne group is an excellent handle for "click" chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govugent.benih.gov

Polymers with pendant azide groups can be readily functionalized with this compound to introduce the imidazole functionality. Conversely, a polymer can be synthesized with pendant alkyne groups, which can then be modified with an azido-functional molecule. The use of this compound in this context allows for the facile introduction of imidazole groups onto a wide variety of polymer backbones under mild conditions. This strategy is advantageous as it allows for the synthesis of a base polymer with desired physical properties, followed by the introduction of the functional imidazole groups in a separate step.

This approach has been used to functionalize a range of materials, including polythiophenes and polypeptides, with pendant alkyne groups for subsequent modification. beilstein-journals.orgnih.govrsc.org For example, polymers prepared by Ring-Opening Metathesis Polymerization (ROMP) with pendant alkyne groups have been successfully modified using thiol-yne and CuAAC coupling chemistries rsc.org.

Synthesis of Imidazole-Alkyne Based Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are crystalline porous materials with applications in gas storage, separation, and catalysis. The synthesis of these materials relies on the use of organic linkers that connect metal nodes (in MOFs) or form extended covalent networks (in COFs).

This compound is a promising candidate as a linker or a modifying agent for MOFs and COFs. The imidazole nitrogen can coordinate to metal centers, a common binding motif in the construction of zeolitic imidazolate frameworks (ZIFs), a subclass of MOFs alfa-chemistry.com. The terminal alkyne group can be utilized in the formation of COFs through reactions like alkyne trimerization or Sonogashira coupling. While some studies have explored the use of imine and alkyne linkages in COFs for photocatalytic hydrogen evolution rsc.org, and imidazole-linked COFs have been synthesized nih.gov, the direct use of this specific bifunctional linker is an area for future exploration.

A powerful strategy would be the post-synthetic modification of existing MOFs or COFs. A framework could be designed with reactive sites that can undergo a click reaction with the alkyne terminus of this compound, thereby introducing imidazole functionalities into the pores of the material. This would allow for the tuning of the chemical environment within the pores for specific applications, such as catalysis or selective adsorption.

Development of Self-Healing and Responsive Materials

The imidazole group is known to participate in dynamic interactions that can be harnessed for the development of self-healing and responsive materials. A key mechanism is the formation of reversible coordination bonds with metal ions, such as zinc(II) nih.govresearchgate.netsemanticscholar.orgsemanticscholar.org. The incorporation of this compound into a polymer matrix would introduce these dynamic crosslinking sites. Upon damage, these coordination bonds can break and reform, allowing the material to heal. Multiphase polymers with dynamic metal-ligand interactions involving zinc-imidazole have been shown to exhibit excellent self-healing capabilities under ambient conditions nih.gov.

Furthermore, the imidazole ring can act as a proton donor or acceptor, making materials containing this moiety responsive to changes in pH. The alkyne group, while less commonly used for responsive properties, can participate in reversible reactions or be used to attach other responsive units. The combination of both functionalities in one monomer allows for the design of multi-stimuli-responsive materials. For instance, a material could be designed to respond to both metal ions and pH changes.

Additionally, CO2-responsive materials have been developed using imidazole-functionalized molecules, where the imidazole moiety reacts with CO2 to form a charged bicarbonate species, leading to changes in solubility or self-assembly mdpi.com. This opens up the possibility of creating CO2-responsive polymers and materials from this compound.

Supramolecular Chemistry and Advanced Self Assembly Architectures

Exploration of Non-Covalent Interactions Mediated by Imidazole (B134444) and Alkyne Moieties

The supramolecular behavior of 1-(but-3-yn-1-yl)-1H-imidazole is dictated by the array of non-covalent interactions that its constituent functional groups can engage in. The imidazole ring is a versatile participant in such interactions. It contains both a hydrogen bond donor (the N-H group in its tautomeric form or a protonated state) and hydrogen bond acceptors (the lone pair of electrons on the sp2-hybridized nitrogen atom). This amphoteric nature allows for the formation of robust and directional hydrogen-bonding networks, which are fundamental to the construction of predictable supramolecular assemblies.

Furthermore, the aromatic nature of the imidazole ring facilitates π-π stacking interactions. These interactions, arising from the alignment of the π-systems of adjacent rings, contribute significantly to the stability of supramolecular structures. The electron-rich nature of the imidazole ring can also lead to dipole-dipole and ion-dipole interactions, further guiding the self-assembly process. Quantum chemical studies have shown that the formation of additional non-covalent interactions can enhance the proton-donating ability of the imidazole moiety, highlighting the cooperative nature of these weak forces nih.gov.

The terminal alkyne group at the other end of the molecule introduces another set of non-covalent interactions. The acidic proton of the terminal alkyne can act as a hydrogen bond donor, forming C-H···X bonds where X is a suitable acceptor atom like oxygen or nitrogen. More significantly, the π-system of the carbon-carbon triple bond can participate in π-π stacking interactions with other aromatic systems or engage in C-H···π interactions, where the alkyne acts as the π-electron donor. These interactions, although generally weaker than classical hydrogen bonds, are highly directional and play a crucial role in the fine-tuning of supramolecular architectures.

The flexible butyl linker connecting the imidazole and alkyne moieties provides conformational freedom, allowing the molecule to adopt various spatial arrangements to maximize favorable non-covalent interactions. This flexibility is a key factor in the formation of diverse and complex self-assembled structures.

Table 1: Potential Non-Covalent Interactions of this compound

| Functional Moiety | Type of Interaction | Description |

| Imidazole Ring | Hydrogen Bonding (Donor/Acceptor) | The N-H group can donate a hydrogen bond, while the lone pair on the other nitrogen can accept one. |

| π-π Stacking | Stacking of aromatic rings due to electrostatic and dispersion forces. | |

| Dipole-Dipole Interactions | Interactions arising from the permanent dipole moment of the imidazole ring. | |

| Terminal Alkyne | C-H···π Interactions | The terminal C-H bond can interact with π-systems. |

| π-π Interactions | The π-system of the triple bond can interact with other π-systems. | |

| Halogen Bonding (with suitable partners) | The alkyne can act as a halogen bond acceptor. | |

| Butyl Linker | van der Waals Forces | Non-specific attractive or repulsive forces between molecules. |

Design of Supramolecular Assemblies: Cages, Rotaxanes, and Pseudorotaxanes

The bifunctional nature of this compound makes it an ideal candidate for the construction of intricate supramolecular assemblies such as cages, rotaxanes, and pseudorotaxanes.

Supramolecular Cages: By employing metal-ligand coordination, where the nitrogen atoms of the imidazole ring act as coordination sites for metal ions, it is possible to design discrete, three-dimensional cages. The alkyne functionality can be further utilized for post-assembly modification via click chemistry, allowing for the introduction of other functional groups or the linking of cages into larger networks.

Rotaxanes and Pseudorotaxanes: Rotaxanes are mechanically interlocked molecules composed of a linear "axle" threaded through a macrocyclic "wheel," with bulky "stoppers" at each end of the axle to prevent dethreading. Pseudorotaxanes are the non-covalently linked precursors to rotaxanes, lacking the stoppers.

In the context of this compound, the molecule can be envisioned to act as a component of the axle. The imidazole moiety can serve as a recognition site for a macrocyclic wheel through hydrogen bonding or π-π stacking interactions. The terminal alkyne group is particularly useful for the "stoppering" step in rotaxane synthesis. For instance, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click" reaction, can be employed to attach bulky groups to the alkyne terminus, thus forming the final rotaxane structure researchgate.net. This active metal template synthesis approach is a powerful strategy where the metal ion both templates the threading of the components and catalyzes the stoppering reaction sapub.org.

The design of such interlocked molecules often relies on creating specific recognition motifs. The imidazole ring within the axle can form strong non-covalent interactions with various macrocycles, such as crown ethers or cyclodextrins, which act as the wheel.

Directed Self-Assembly for Functional Materials

Directed self-assembly is a powerful strategy to create highly ordered nanostructures on surfaces, which is crucial for the development of functional materials for applications in electronics, catalysis, and sensing. The distinct functionalities of this compound can be exploited for its directed assembly on various substrates.

On a metal surface like gold or silver, the imidazole nitrogen atoms can coordinate to the surface, leading to the formation of self-assembled monolayers (SAMs). The orientation of the molecules within the monolayer can be controlled by the interplay of molecule-substrate and intermolecular interactions. The terminal alkyne groups, oriented away from the surface, can then be used as reactive sites for further chemical transformations, such as surface-initiated polymerization or the attachment of other molecules.

Alternatively, the self-assembly can be driven by the intermolecular interactions between the molecules themselves. For example, the hydrogen bonding capabilities of the imidazole rings can lead to the formation of one-dimensional chains or two-dimensional networks on a surface. The terminal alkyne groups can also participate in surface-confined oligomerization, leading to the formation of conjugated polymers with interesting electronic properties nih.gov.

The ability to control the arrangement of this compound at the nanoscale opens up possibilities for creating functional materials with anisotropic properties. For instance, aligned molecular wires could be fabricated for applications in molecular electronics.

Host-Guest Chemistry Applications

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule through non-covalent interactions. The bifunctional nature of this compound allows it to act as either a guest or a component of a larger host system.

As a guest molecule, this compound can be encapsulated within the cavity of various macrocyclic hosts, such as cyclodextrins, calixarenes, or cucurbiturils frontiersin.orgfrontiersin.org. The binding affinity and selectivity would be determined by the complementarity in size, shape, and chemical properties between the host's cavity and the guest molecule. The imidazole ring can engage in hydrophobic and π-π interactions within the cavity, while the alkyne group could potentially interact with the rim of the macrocycle.

Conversely, this compound can be incorporated into the structure of a larger host molecule. For example, multiple units of this compound could be attached to a central scaffold to create a multivalent host capable of binding specific guest molecules through cooperative interactions. The alkyne functionalities could be used to link these units together, forming a macrocyclic or cage-like host.

The host-guest complexes formed with this compound could find applications in areas such as drug delivery, sensing, and catalysis. For instance, the encapsulation of a drug molecule within a host derived from this compound could enhance its solubility and stability.

Theoretical and Computational Chemistry Investigations

Electronic Structure and Bonding Analysis of 1-(but-3-yn-1-yl)-1H-imidazole and its Derivatives

The electronic structure of this compound is fundamentally characterized by the aromatic 1H-imidazole ring and the appended butynyl side chain. The imidazole (B134444) ring is a planar, five-membered heteroaromatic system containing two nitrogen atoms and six π-electrons, which confers it with significant stability. thieme-connect.de Computational methods, particularly Density Functional Theory (DFT), are extensively used to probe the electronic properties of such imidazole derivatives. researchgate.netscilit.com

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can optimize the molecule's geometry and calculate its molecular orbitals. nih.govresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring, while the LUMO may have contributions from both the ring and the alkyne functionality.

Natural Bond Orbital (NBO) analysis is another powerful technique used to understand bonding and charge distribution. researchgate.netnih.gov It examines charge transfer interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their stabilization energy (E(2)). These calculations reveal the nature of the bonds, including the delocalization of electron density that is characteristic of the aromatic imidazole ring and potential hyperconjugative interactions involving the butynyl side chain.

Global reactivity parameters, derived from the HOMO and LUMO energies, provide quantitative measures of the molecule's chemical behavior. These descriptors are valuable for comparing the reactivity of different derivatives. nih.govmdpi.com

Table 1: Representative Calculated Global Reactivity Parameters for an Imidazole Derivative

| Parameter | Formula | Typical Calculated Value (eV) | Description |

| HOMO Energy (EHOMO) | - | -6.5 | Indicates electron-donating ability. |

| LUMO Energy (ELUMO) | - | -0.8 | Indicates electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.7 | Relates to chemical reactivity and stability. researchgate.net |

| Ionization Potential (I) | -EHOMO | 6.5 | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 0.8 | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | 3.65 | The power of an atom to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | 2.85 | Measures resistance to change in electron distribution. |

| Softness (S) | 1 / (2η) | 0.175 | The reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | χ2 / (2η) | 2.34 | A measure of electrophilic power. |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for mapping out the pathways of chemical reactions, identifying intermediate structures, and characterizing the high-energy transition states that connect them. rsc.org For a molecule like this compound, several types of reactions could be investigated, including cycloadditions involving the alkyne, substitutions on the imidazole ring, or metal-catalyzed transformations.

DFT calculations are employed to locate the minimum energy structures of reactants, products, and any intermediates. researchgate.net Transition state (TS) searching algorithms are then used to find the first-order saddle point on the potential energy surface that corresponds to the energy barrier of a reaction step. Vibrational frequency calculations are crucial to confirm the nature of these stationary points: minima (reactants, products) have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Table 2: Hypothetical Calculated Energy Profile for a Reaction Step

| Species | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Number of Imaginary Frequencies |

| Reactants | 0.0 | 0.0 | 0 |

| Transition State (TS) | +22.5 | +24.8 | 1 |

| Products | -15.2 | -14.1 | 0 |

Spectroscopic Property Prediction and Validation

Theoretical calculations can accurately predict various spectroscopic properties, aiding in the structural confirmation and analysis of newly synthesized compounds. farmaciajournal.com

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). researchgate.net By performing GIAO calculations at the DFT level, one can predict the ¹H and ¹³C NMR spectra of this compound. acs.org Comparing these theoretical spectra with experimental data serves as a powerful method for structural validation. semanticscholar.org

Vibrational Spectroscopy (IR & Raman) : The same DFT calculations used for geometry optimization also yield harmonic vibrational frequencies. These frequencies correspond to the vibrational modes of the molecule, which are observed experimentally in Infrared (IR) and Raman spectra. researchgate.net Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement. researchgate.net

UV-Visible Spectroscopy : Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for predicting electronic absorption spectra. TD-DFT calculates the energies of electronic transitions from the ground state to various excited states. For imidazole derivatives, these transitions are often π-π* in nature. The calculation provides the absorption wavelength (λmax) and the corresponding oscillator strength, which relates to the intensity of the absorption band.

Table 3: Comparison of Experimental and Calculated Spectroscopic Data for a Representative Imidazole Derivative

| Nucleus/Mode | Experimental Value | Calculated Value (Method) |

| ¹H NMR (δ, ppm) | 7.65 (s, 1H) | 7.72 (GIAO/B3LYP) |

| ¹³C NMR (δ, ppm) | 138.2 | 139.1 (GIAO/B3LYP) |

| IR (cm⁻¹) | 3110 (C-H stretch) | 3145 (B3LYP, scaled) |

| UV-Vis (λmax, nm) | 209 | 212 (TD-DFT/B3LYP) |

Ligand-Metal Interaction Studies and Catalyst Design Principles

The imidazole moiety is a common and effective ligand in coordination chemistry and catalysis, owing to the Lewis basicity of its pyridine-like nitrogen atom (N3). This compound can act as a monodentate ligand through this nitrogen or potentially as a bidentate ligand if the alkyne group also participates in coordination.

Computational studies, primarily using DFT, are essential for understanding the nature of the metal-ligand bond. nih.gov By optimizing the geometry of the metal complex, one can determine key structural parameters such as bond lengths and angles. mdpi.comresearchgate.net The strength of the interaction can be quantified by calculating the binding energy between the ligand and the metal center.

Analyses like NBO and Quantum Theory of Atoms in Molecules (QTAIM) can further dissect the metal-ligand bond, revealing the degree of covalent versus electrostatic character. nih.govscirp.org These computational insights are fundamental to catalyst design. By modeling the interaction of various imidazole derivatives with different metal centers, researchers can rationally design ligands with tailored electronic and steric properties to optimize the performance of a catalyst for a specific reaction.

Table 4: Typical DFT-Calculated Parameters for an Imidazole-Metal Complex

| Parameter | Description | Calculated Value |

| M-N Bond Length | Distance between metal and coordinating nitrogen. | 2.05 Å |

| Binding Energy | Energy released upon formation of the complex. | -35.2 kcal/mol |

| NBO Charge on Metal | Partial atomic charge on the metal center. | +1.25 e |

| NBO Charge on Ligand | Partial atomic charge on the ligand. | -1.25 e |

| Wiberg Bond Index | A measure of the M-N bond order. | 0.45 |

Conformational Landscape and Molecular Dynamics Simulations

While the imidazole ring is rigid and planar, the N-butynyl side chain of this compound possesses conformational flexibility due to rotation around its C-C and C-N single bonds. Understanding this flexibility is important as the molecule's conformation can influence its reactivity and interaction with other molecules or surfaces.

The conformational landscape can be explored computationally by performing a potential energy surface (PES) scan. nih.gov This involves systematically rotating a specific dihedral angle and calculating the energy at each step, revealing the low-energy conformers (energy minima) and the rotational barriers (energy maxima) between them.

Table 5: Hypothetical Conformational Analysis of the C-C-N-C Dihedral Angle

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Type |

| 0 | 5.2 | Eclipsed (Barrier) |

| 60 | 0.8 | Gauche |

| 120 | 4.8 | Eclipsed (Barrier) |

| 180 | 0.0 | Anti (Global Minimum) |

Conclusion and Future Research Directions in 1 but 3 Yn 1 Yl 1h Imidazole Chemistry

Advancements in Precision Synthesis and Modular Functionalization

The synthesis of 1-(but-3-yn-1-yl)-1H-imidazole is most readily achieved through the direct N-alkylation of imidazole (B134444) with a suitable 4-carbon electrophile bearing a terminal alkyne, such as 4-bromo-1-butyne (B1278893) or 4-chloro-1-butyne. This reaction is a well-established method for the preparation of N-substituted imidazoles. chemsrc.com The process typically involves deprotonating imidazole with a base, such as sodium hydride or potassium carbonate, to form the imidazolide (B1226674) anion, which then acts as a nucleophile. chemsrc.com

The true synthetic potential of this compound lies in its capacity for modular functionalization, largely centered on the reactivity of its terminal alkyne. This group is a gateway to a vast array of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". chemimpex.comnih.govdrexel.edu This reaction allows for the efficient and regiospecific formation of a stable 1,2,3-triazole ring, linking the imidazole moiety to virtually any molecule that can be functionalized with an azide (B81097) group. researchgate.netresearchgate.net This modular approach enables the construction of complex molecular architectures with high yields and minimal byproducts. drexel.edu

| Reaction Type | Reagents | Product | Key Features |

| N-Alkylation | Imidazole, 4-bromo-1-butyne, Base (e.g., NaH, K₂CO₃) | This compound | Direct, efficient synthesis |

| CuAAC Click Chemistry | This compound, Organic Azide (R-N₃), CuSO₄, Sodium Ascorbate | 1,4-disubstituted 1,2,3-triazole | High yield, modular, biocompatible conditions |

| Sonogashira Coupling | This compound, Aryl Halide, Pd catalyst, Cu(I) co-catalyst | Aryl-substituted alkyne | Carbon-carbon bond formation |

Development of Novel Catalytic Systems with Enhanced Performance

The imidazole scaffold is a renowned precursor to N-heterocyclic carbenes (NHCs), a class of organocatalysts and ligands for transition metals that have revolutionized catalysis. wiley-vch.de this compound can be readily converted into its corresponding imidazolium (B1220033) salt by quaternization of the N-3 nitrogen. Subsequent deprotonation of the C-2 position yields a functionalized NHC bearing a butynyl sidearm.

These NHC-metal complexes, for instance with palladium, silver, or gold, are expected to exhibit unique catalytic activities. nih.govorganic-chemistry.org The butynyl group could serve several roles: it might act as an anchor to immobilize the catalyst on a solid support, or it could be used to tune the steric and electronic properties of the ligand to enhance catalytic performance. The development of such tailored catalytic systems is a promising avenue for creating highly efficient and selective catalysts for reactions like cross-coupling, amination, and polymerization. organic-chemistry.org

Furthermore, imidazolium salts are the basis for many ionic liquids (ILs). mdpi.com By carefully selecting the counter-anion, 1-(but-3-yn-1-yl)-1H-imidazolium salts could function as task-specific ionic liquids, where the alkyne functionality allows for post-synthesis modification or incorporation into polymeric ionic liquid structures.

Innovation in Functional Materials Design and Application

The ability to be easily incorporated into larger structures makes this compound an excellent candidate for the design of advanced functional materials. The terminal alkyne allows for the grafting of the imidazole unit onto polymer backbones or surfaces using click chemistry. nih.govnih.gov This approach can be used to modify the properties of commodity polymers, introducing functionalities such as metal coordination sites, pH-responsiveness, or enhanced thermal stability.

For example, cellulose (B213188) acetate, a common biopolymer, can be modified with functional groups that undergo click reactions, allowing for the attachment of molecules like this compound. nih.gov This could lead to the development of new biodegradable materials with tailored properties for applications in packaging or filtration. Similarly, functionalizing polymer microspheres with this molecule could create novel stationary phases for chromatography or solid-phase supports for catalysts and reagents. researchgate.net

| Material Type | Functionalization Strategy | Potential Application |

| Polymer Surfaces | Grafting via CuAAC | Modified wettability, biocompatible coatings |

| Polymer Microspheres | Surface functionalization via CuAAC | Chromatography media, solid-phase synthesis |

| Conductive Polymers | Incorporation of imidazole-alkyne monomer | Sensors, electronic materials |

| Nanocomposites | Modification of nanoparticles | Enhanced dispersion, catalytic supports |

Synergistic Integration of Experimental and Computational Methodologies

While experimental work is crucial, the integration of computational chemistry offers a powerful tool for accelerating research and gaining deeper insights into the properties of this compound. researchgate.net Density Functional Theory (DFT) can be employed to predict the molecule's geometric and electronic structure, including bond lengths, bond angles, and molecular orbital energies (HOMO-LUMO gap). nih.govmdpi.com

These computational models can predict spectroscopic properties (such as NMR and IR spectra) to aid in experimental characterization. researchgate.net More advanced calculations can elucidate reaction mechanisms, for instance, by modeling the transition states of the CuAAC reaction involving this specific alkyne. mdpi.com This synergy allows for a more rational design of experiments, saving time and resources. For example, computational screening could predict the binding affinity of various metal ions to NHC ligands derived from this molecule, guiding the synthesis of the most promising catalysts. mdpi.com

| Computational Method | Predicted Property | Experimental Correlation |

| DFT Geometry Optimization | Bond lengths, angles, dihedral angles | X-ray crystallography |

| DFT Frequency Calculation | IR and Raman vibrational frequencies | FT-IR, Raman Spectroscopy |

| GIAO-DFT | ¹H and ¹³C NMR chemical shifts | NMR Spectroscopy |

| TD-DFT | Electronic transitions, UV-Vis spectra | UV-Vis Spectroscopy |

| Reaction Pathway Modeling | Transition state energies, activation barriers | Kinetic studies, reaction yield optimization |

Potential for Advanced Chemical Probes and Tags in Materials or Polymer Systems

The terminal alkyne group makes this compound an ideal chemical tag for labeling and probing polymer systems. Through the highly efficient and specific click reaction, it can be conjugated to azide-modified polymers or materials. nih.gov The attached imidazole group can then serve as a probe. For instance, the imidazole nitrogen can be protonated or can coordinate to metal ions, leading to changes in the local environment that could be detected spectroscopically if a suitable reporter group is also incorporated.

This tagging strategy could be used to monitor polymer synthesis, track the distribution of specific polymer chains in a blend, or to create responsive materials where the imidazole acts as a trigger. The ability to precisely install this functional handle onto a material opens up possibilities for creating "smart" materials that can respond to external stimuli like pH changes or the presence of metal ions.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-(but-3-yn-1-yl)-1H-imidazole, and how can reaction conditions be optimized?

- Methodology : Utilize Sonogashira coupling or nucleophilic substitution under inert atmospheres (e.g., argon) with catalysts like CuI. For example, describes a protocol where halo-nitrobenzene reacts with imidazole derivatives in DMF using K₂CO₃ and CuI at 120°C for 24 hours, followed by purification via column chromatography . Solvent choice (e.g., DMF) and base (e.g., K₂CO₃) significantly impact yield.

- Optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1.2 eq. of imidazole to haloalkyne) to minimize side products.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Analytical Techniques :

- NMR : Compare experimental ¹H/¹³C NMR δ values with literature data (e.g., imidazole protons typically appear at δ 7.0–7.5 ppm; alkyne protons at δ 2.5–3.0 ppm) .

- IR : Identify characteristic alkyne C≡C stretches (~2100 cm⁻¹) and imidazole ring vibrations (1600–1500 cm⁻¹) .

- Elemental Analysis : Validate purity by matching calculated vs. observed C/H/N percentages (e.g., ±0.3% tolerance) .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the bioactivity of this compound analogs?

- QSAR/CoMSIA : Use Comparative Molecular Similarity Indices Analysis (CoMSIA) to correlate structural features (e.g., alkyne chain length, substituent electronegativity) with biological endpoints. demonstrates this with imidazole derivatives tested against maximal electroshock seizures, where ED₅₀ values were converted to pED₅₀ for modeling .

- Docking Studies : Employ software like AutoDock Vina to simulate ligand-receptor interactions. For example, highlights docking poses of imidazole derivatives with targets like GLP1 receptors, emphasizing steric and electrostatic complementarity .

Q. How can crystallographic data resolve contradictions in reported molecular geometries of imidazole derivatives?

- Crystallography : Refine X-ray diffraction data using SHELXL ( ). For example, resolved hydrogen-bonding networks in imidazole-benzoic acid co-crystals, clarifying discrepancies in tautomeric forms .

- Validation : Cross-check unit cell parameters (e.g., space group P2₁/c) and bond angles (e.g., C-N-C ≈ 108°) against Cambridge Structural Database entries.

Q. What strategies mitigate challenges in pharmacological profiling of this compound?

- In vitro Assays : Screen for cytotoxicity (MTT assay) and target engagement (e.g., enzyme inhibition). notes imidazole sulfonamides with anti-inflammatory activity via COX-2 inhibition .

- Metabolic Stability : Use liver microsomes to assess phase I/II metabolism. Replace metabolically labile groups (e.g., methoxy) with fluorine or trifluoromethyl moieties, as in .

Key Considerations

- Contradictions : Discrepancies in reported bioactivities (e.g., anti-inflammatory vs. antimicrobial) may arise from assay conditions or substituent effects. Cross-validate findings using orthogonal methods .

- Safety : Follow protocols in for handling imidazole derivatives (e.g., PPE, fume hoods) due to potential irritancy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.